1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is a complex organic compound characterized by the presence of a tetrazole ring, difluorophenyl group, and dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-difluorophenylhydrazine with sodium azide under acidic conditions.
Coupling Reaction: The tetrazole intermediate is then coupled with 2,3-dimethoxyphenyl isocyanate to form the final urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas for halogenation, nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or nitro groups.
Scientific Research Applications
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.
Chemical Research: Utilized as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea exerts its effects is not well-documented. it is likely to interact with specific molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking due to its aromatic rings and functional groups.
Comparison with Similar Compounds
Similar Compounds
- 1-((1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea
- 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)thiourea
Uniqueness
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is unique due to the presence of both difluorophenyl and dimethoxyphenyl groups, which may confer distinct electronic and steric properties compared to similar compounds
Properties
IUPAC Name |
1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(2,3-dimethoxyphenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N6O3/c1-27-14-5-3-4-13(16(14)28-2)21-17(26)20-9-15-22-23-24-25(15)10-6-7-11(18)12(19)8-10/h3-8H,9H2,1-2H3,(H2,20,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFBROXFORHPSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.